molecular formula C10H13BO3 B11821964 4-(But-2-en-1-yloxy)phenylboronic acid

4-(But-2-en-1-yloxy)phenylboronic acid

Cat. No.: B11821964
M. Wt: 192.02 g/mol
InChI Key: OVGCUCIIUMMWEJ-UHFFFAOYSA-N
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Description

4-(But-2-en-1-yloxy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a phenyl ring substituted with a but-2-en-1-yloxy group and a boronic acid moiety, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yloxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with but-2-en-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yloxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yloxy)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-2-en-1-yloxy)phenylboronic acid is unique due to its but-2-en-1-yloxy substituent, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the but-2-en-1-yloxy group can participate in additional chemical transformations .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(4-but-2-enoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3

InChI Key

OVGCUCIIUMMWEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC=CC)(O)O

Origin of Product

United States

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